1-Isobutyl-5-aminobenzimidazole
Description
Properties
CAS No. |
177843-42-4 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-5-9(12)3-4-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |
InChI Key |
ZCMDWKVTOFZZEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C=CC(=C2)N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C=CC(=C2)N |
Synonyms |
1H-Benzimidazol-5-amine,1-(2-methylpropyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzimidazole Derivatives
Preparation Methods
Alkylation with Isobutyl Halides
Alkylation of 5-aminobenzimidazole with isobutyl bromide under basic conditions (K₂CO₃, DMF, 80°C) introduces the isobutyl group at position 1. The 5-amino group may require protection (e.g., acetylation) to prevent competing reactions:
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems (H₂O/CH₂Cl₂). This method reduces reaction time (4–6 h) and improves regioselectivity for position 1.
Microwave-Assisted Synthesis
A PMC study highlights microwave irradiation for rapid benzimidazole formation. N-Isobutyl-o-phenylenediamine and cyanogen bromide (BrCN) react under microwave conditions (170°C, 800 W, 40 bar) to form 1-isobutylbenzimidazole in 2–3 h. Subsequent functionalization follows the nitration-reduction sequence:
Key data :
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Regioselectivity in Nitration
The electron-donating isobutyl group at position 1 directs nitration to position 5, as confirmed by NMR and X-ray crystallography. Solvent systems (e.g., HNO₃ in H₂SO₄ vs. AcOH) modulate reactivity:
Q & A
Q. What are the standard synthetic routes for 1-Isobutyl-5-aminobenzimidazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with isobutyl-substituted carbonyl precursors. For example, a two-step protocol may include:
Cyclization : Reacting 4-nitro-o-phenylenediamine with isobutyl aldehyde under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core.
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Na₂S₂O₄) to convert the nitro group to an amine.
Optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for cyclization .
- Catalyst screening : Use of p-toluenesulfonic acid (PTSA) improves yields by accelerating imine formation .
- Temperature control : Maintaining 80–100°C during cyclization minimizes side products .
Table 1 : Comparative Yields Under Different Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Nitro-derivative | EtOH | HCl | 72 | |
| Nitro-derivative | DMF | PTSA | 85 |
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isobutyl group at N1: δ ~4.2 ppm for CH₂; aromatic protons at δ 6.8–7.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄N₃: 188.1189) .
- IR : Identify NH₂ stretches (~3350 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
- Melting Point : Reproducible m.p. data (e.g., >300°C) ensures purity .
Q. What are the critical steps in purifying this compound, and which solvents are optimal for recrystallization?
- Methodological Answer :
- Column Chromatography : Use silica gel with eluents like CH₂Cl₂:MeOH (95:5) to remove polar impurities .
- Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals due to differential solubility .
Advanced Research Questions
Q. How can DFT calculations be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Basis Set Selection : B3LYP/6-31G* optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps predict nucleophilic/electrophilic sites) .
- Solvent Effects : PCM models (e.g., water, DMSO) simulate solvation effects on charge distribution .
- Reactivity Mapping : Fukui indices identify susceptible positions for functionalization (e.g., C5-amino group as a nucleophilic hotspot) .
Q. How do structural modifications at the benzimidazole core influence the compound’s physicochemical properties?
- Methodological Answer :
- Substituent Effects :
- Isobutyl Group : Enhances lipophilicity (logP ↑ by ~1.5 units) for membrane permeability .
- Amino Group at C5 : Increases hydrogen-bonding capacity (TPSA ↑ 45 Ų), improving solubility in polar solvents .
Table 2 : Impact of Substituents on Properties
| Substituent | logP | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| H (parent) | 2.1 | 60 | 0.5 |
| Isobutyl | 3.6 | 60 | 0.2 |
| 5-NH₂ | 1.8 | 105 | 1.8 |
Q. How should researchers address contradictions in spectral data when confirming the structure of novel derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with DFT-predicted chemical shifts (e.g., δ ~7.2 ppm for C5-H in benzimidazole vs. experimental 7.3 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing N1 vs. N3 substitution) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm amine positions via 2D HMBC .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
